N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid
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Overview
Description
N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a furyl group and a trifluoromethyl group, along with an aminobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Furyl Group: The furyl group can be introduced via a Suzuki coupling reaction, where a furyl boronic acid reacts with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst.
Attachment of the Aminobenzoic Acid Moiety: The final step involves the coupling of the aminobenzoic acid to the pyrimidine core, which can be achieved through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to a furanone under mild oxidative conditions.
Reduction: The nitro group (if present) on the aminobenzoic acid moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: Its derivatives are explored for use in organic electronics and as building blocks for advanced materials.
Mechanism of Action
The mechanism of action of N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The furyl and aminobenzoic acid moieties contribute to binding affinity and specificity towards the target.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(2-Furyl)-4-methylpyrimidin-2-yl]-4-aminobenzoic acid
- N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid
Uniqueness
N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is unique due to the presence of both a furyl group and a trifluoromethyl group on the pyrimidine ring, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O3/c17-16(18,19)13-8-11(12-2-1-7-25-12)21-15(22-13)20-10-5-3-9(4-6-10)14(23)24/h1-8H,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDXOXFJNGZLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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